molecular formula C32H52O2 B242448 Bauerenyl acetate CAS No. 17020-04-1

Bauerenyl acetate

Cat. No.: B242448
CAS No.: 17020-04-1
M. Wt: 468.8 g/mol
InChI Key: DTHUXXMWYWKQKX-UHFFFAOYSA-N
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Description

Bauerenyl acetate is a triterpenoid compound with the molecular formula C₃₂H₅₂O₂. It is a naturally occurring compound found in various plant species, including the roots of Taraxacum officinale (commonly known as dandelion). Triterpenoids are a class of chemical compounds composed of three terpene units, and they are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bauerenyl acetate can be synthesized through the acetylation of bauerenol, a triterpenoid alcohol. The acetylation reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of bauerenol to this compound.

Industrial Production Methods: Industrial production of this compound may involve the extraction of bauerenol from plant sources, followed by its chemical modification through acetylation. The extraction process typically involves solvent extraction using organic solvents such as ethanol or methanol. The extracted bauerenol is then purified and subjected to acetylation to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Bauerenyl acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohol, bauerenol.

    Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Bauerenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bauerenyl acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of other triterpenoid derivatives.

    Biology: this compound has been studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Research has shown that this compound may have potential therapeutic applications in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the formulation of cosmetics and skincare products due to its potential skin-soothing properties.

Comparison with Similar Compounds

Bauerenyl acetate is structurally similar to other triterpenoids such as friedelin, α-amyrin, and β-amyrin acetate. it is unique in its specific biological activities and potential therapeutic applications. For example:

    Friedelin: Known for its anti-inflammatory and hepatoprotective properties.

    α-Amyrin: Exhibits anti-inflammatory and analgesic effects.

    β-Amyrin Acetate: Known for its anti-inflammatory and antimicrobial activities.

Properties

IUPAC Name

(4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h10,20-21,23,25-27H,11-19H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHUXXMWYWKQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)OC(=O)C)(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bauerenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17020-04-1
Record name Bauerenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

290 - 292 °C
Record name Bauerenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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